![molecular formula C8H7NO2 B13969762 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 74697-15-7](/img/structure/B13969762.png)
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as ethynyl, hydroxy, and methyl on the pyridinone ring can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable pyridine derivative.
Functional Group Introduction: Introduce the ethynyl group via a Sonogashira coupling reaction.
Hydroxylation: Introduce the hydroxy group through selective hydroxylation.
Methylation: Add the methyl group using a methylation reagent such as methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalyst Optimization: Using efficient catalysts to increase yield.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group could participate in covalent bonding with target proteins, while the hydroxy group might form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-pyridone: Lacks the ethynyl group, which may result in different reactivity and biological activity.
3-Ethynyl-4-hydroxy-2-pyridone: Similar structure but without the methyl group, potentially affecting its chemical properties.
Uniqueness
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity compared to other pyridinone derivatives.
Biological Activity
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one, a pyridine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an ethynyl group and a hydroxyl group, which contributes to its biological activity. The structural formula is as follows:
Research indicates that this compound interacts with various biological targets, primarily focusing on:
- Metabotropic Glutamate Receptors (mGluRs) : This compound has been shown to act as an antagonist at mGluR5, a receptor implicated in neurological disorders such as anxiety and depression. Its binding affinity and functional potency have been demonstrated in various assays .
- Cytotoxic Activity : In vitro studies have reported that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in breast cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
Cytotoxicity | 0.48 | MCF-7 (breast cancer) | Induces apoptosis via caspase activation |
mGluR5 Antagonism | 5.65 ± 1.47 | Rat brain | Competitive binding to mGluR5 |
Antiproliferative Effects | 0.19 | HCT-116 (colon cancer) | Cell cycle arrest at G1 phase |
Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. Results showed that the compound significantly inhibited cell proliferation in MCF-7 and HCT-116 cells, with IC50 values indicating potent activity. Flow cytometry analysis revealed that the compound triggered apoptosis by increasing caspase 3/7 activity, suggesting its potential as a therapeutic agent for breast and colon cancers .
Study 2: Neurological Implications
Another investigation focused on the compound's interaction with metabotropic glutamate receptors. The study confirmed that this compound serves as a selective antagonist for mGluR5, which is linked to various neurological conditions. This antagonism could provide therapeutic avenues for treating anxiety and depression by modulating glutamate signaling in the brain .
Properties
CAS No. |
74697-15-7 |
---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-ethynyl-4-hydroxy-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7NO2/c1-3-6-7(10)4-5(2)9-8(6)11/h1,4H,2H3,(H2,9,10,11) |
InChI Key |
VHMFMNBINHUFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#C)O |
Origin of Product |
United States |
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